Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate
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Overview
Description
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate is a chemical compound with a unique structure that includes a phosphate group attached to a sugar-like moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate typically involves the phosphorylation of a suitable precursor. One common method is the reaction of (2R,3S)-2,3,4-trihydroxy-3-methylbutanol with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as crystallization or chromatography, to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various alkylated derivatives.
Scientific Research Applications
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as a substrate for enzymes that catalyze the transfer of phosphate groups, thereby influencing various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Riboflavin Phosphate Sodium Salt: Similar in structure due to the presence of a phosphate group attached to a sugar-like moiety.
Fosfomycin: A phosphonate antibiotic with a similar phosphate group but different biological activity.
Uniqueness
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Biological Activity
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is a phosphoric acid derivative characterized by three hydroxyl groups and a methyl group on a butyl chain. Its structure allows for various interactions with biological molecules, which is crucial for its activity.
1. Antitumor Activity
Recent studies have shown that this compound exhibits moderate cytotoxic effects against several cancer cell lines. The compound has been tested against:
- MCF-7 (breast cancer) : IC50 = 121 μM
- HepG2 (liver cancer) : IC50 = 81 μM
- A549 (lung cancer) : IC50 = 81 μM
These results indicate that the compound has potential as an antitumor agent, although its efficacy is moderate compared to other known chemotherapeutics .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro assays have indicated effectiveness against various bacterial strains. For example:
- E. coli : Minimum Inhibitory Concentration (MIC) = 62.5 µg/mL
- E. faecalis : MIC = 78.12 µg/mL
These findings suggest that this compound could be useful in developing antimicrobial treatments .
3. Anti-inflammatory Effects
In addition to its cytotoxic and antimicrobial activities, the compound has been evaluated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle in cancer cells, leading to reduced proliferation rates.
- Interaction with Enzymes : The presence of phosphate groups may enhance interactions with various enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on MCF-7 cells revealed that treatment led to increased apoptosis markers and decreased cell viability over time. This suggests a potential mechanism through which the compound exerts its antitumor effects .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound significantly inhibited MRSA growth at concentrations similar to those effective against E. coli and E. faecalis .
Summary of Research Findings
Activity Type | Target Cell/Organism | IC50/MIC Values |
---|---|---|
Antitumor | MCF-7 | 121 μM |
HepG2 | 81 μM | |
A549 | 81 μM | |
Antimicrobial | E. coli | 62.5 µg/mL |
E. faecalis | 78.12 µg/mL | |
Anti-inflammatory | Pro-inflammatory cytokines | Significant inhibition observed |
Properties
Molecular Formula |
C5H11Na2O7P |
---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
disodium;[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P.2Na/c1-5(8,3-6)4(7)2-12-13(9,10)11;;/h4,6-8H,2-3H2,1H3,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m1../s1 |
InChI Key |
XSGQWNNZXHPJOT-CIFXRNLBSA-L |
Isomeric SMILES |
C[C@](CO)([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
CC(CO)(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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